(2R,3R)-2,3-diethoxyoxirane
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Overview
Description
(2R,3R)-2,3-diethoxyoxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom bonded to two carbon atoms. This particular compound is notable for its chiral centers, making it an important subject of study in stereochemistry and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-diethoxyoxirane typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (mCPBA). This reaction is stereospecific and results in the formation of the epoxide with the desired stereochemistry .
Industrial Production Methods
In industrial settings, the production of epoxides like this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors that influence the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-diethoxyoxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxycarboxylic acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxides (RO-) are commonly employed.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and substituted epoxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R,3R)-2,3-diethoxyoxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in stereoselective reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-diethoxyoxirane involves the interaction of its epoxide ring with various molecular targets. The ring strain in the three-membered epoxide makes it highly reactive, allowing it to participate in a variety of chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form new bonds and products .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2,3-diethoxyoxirane: This is the enantiomer of (2R,3R)-2,3-diethoxyoxirane and has similar chemical properties but different stereochemistry.
(2R,3R)-2,3-dimethoxyoxirane: This compound has methoxy groups instead of ethoxy groups, leading to differences in reactivity and applications.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it valuable in stereoselective synthesis and research. Its reactivity and ability to form stable products make it a versatile compound in various chemical and industrial applications .
Properties
CAS No. |
184761-23-7 |
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Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2R,3R)-2,3-diethoxyoxirane |
InChI |
InChI=1S/C6H12O3/c1-3-7-5-6(9-5)8-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
AMTTVTLMJJQDRN-PHDIDXHHSA-N |
Isomeric SMILES |
CCO[C@H]1[C@@H](O1)OCC |
Canonical SMILES |
CCOC1C(O1)OCC |
Origin of Product |
United States |
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